1-Naphthalenesulfonamide, N,N-dimethyl-
CAS No.: 128309-41-1
Cat. No.: VC10332394
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128309-41-1 |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | N,N-dimethylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
| Standard InChI Key | IWWVDZBWTQKFCA-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Features
Molecular Identity
1-Naphthalenesulfonamide, N,N-dimethyl- is systematically named as N,N-dimethylnaphthalene-1-sulfonamide. Its IUPAC designation reflects the substitution pattern: a sulfonamide group (-SONH-) at the 1-position of the naphthalene ring, with both hydrogen atoms on the nitrogen replaced by methyl groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 128309-41-1 | |
| Molecular Formula | ||
| Molecular Weight | 235.30 g/mol | |
| Synonyms | NSC129390, N,N-dimethyl-1-naphthalenesulfonamide |
Structural Analysis
The compound features a naphthalene core (a fused bicyclic aromatic system) with a sulfonamide group at the 1-position. The sulfonamide nitrogen is dimethylated, rendering the molecule less polar compared to non-alkylated analogs. Computational models from PubChem depict a planar naphthalene ring with the sulfonamide group extending perpendicularly, creating a sterically hindered structure that may influence binding interactions . The dimethyl substitution likely enhances lipid solubility, potentially affecting bioavailability and membrane permeability.
Synthesis and Chemical Properties
Synthetic Routes
While no explicit synthesis protocol for 1-Naphthalenesulfonamide, N,N-dimethyl- is detailed in the provided sources, general sulfonamide synthesis principles apply. A plausible route involves:
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Sulfonation: Reaction of naphthalene with chlorosulfonic acid to yield 1-naphthalenesulfonyl chloride.
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Amination: Treatment with dimethylamine to substitute the chlorine atom, forming the sulfonamide bond.
This method aligns with strategies used for analogous compounds, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, where sulfonyl chlorides are reacted with amines . Purification typically involves column chromatography or recrystallization, as noted in procedures for related molecules .
Physicochemical Properties
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Solubility: Low water solubility due to the aromatic and alkylated structure, with better solubility in organic solvents like dichloromethane or dimethyl sulfoxide .
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Stability: Likely stable under standard storage conditions but susceptible to decomposition under strong acidic or basic conditions.
Biological Activity and Mechanisms
Calmodulin Antagonism
Naphthalenesulfonamide derivatives are recognized calmodulin inhibitors. Calmodulin, a calcium-binding protein, regulates enzymes such as phosphodiesterases and kinases. In HL-60 promyelocytic cells, analogs like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide induce myeloid differentiation by disrupting calmodulin-dependent pathways . The dimethylated variant may exhibit reduced potency compared to aminoalkyl-substituted analogs due to decreased hydrogen-bonding capacity, though this remains speculative without direct evidence.
Protein Kinase C Modulation
Some naphthalenesulfonamides dual-target calmodulin and protein kinase C (PKC). For example, N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide augments differentiation in combination with PKC activators like phorbol esters . Whether 1-Naphthalenesulfonamide, N,N-dimethyl- shares this activity requires further study, but its structural similarity suggests potential cross-reactivity.
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